molecular formula C14H9N3O3 B11072218 Methyl 4-cyano-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate

Methyl 4-cyano-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate

Cat. No.: B11072218
M. Wt: 267.24 g/mol
InChI Key: INPLVCMMLBVIBD-UHFFFAOYSA-N
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Description

METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzimidazole derivative with a cyano group and a hydroxypyridine moiety can lead to the formation of the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies:

Mechanism of Action

The mechanism of action of METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

methyl 4-cyano-3-oxo-5H-pyrido[1,2-a]benzimidazole-2-carboxylate

InChI

InChI=1S/C14H9N3O3/c1-20-14(19)9-7-17-11-5-3-2-4-10(11)16-13(17)8(6-15)12(9)18/h2-5,7,16H,1H3

InChI Key

INPLVCMMLBVIBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C3=CC=CC=C3NC2=C(C1=O)C#N

Origin of Product

United States

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